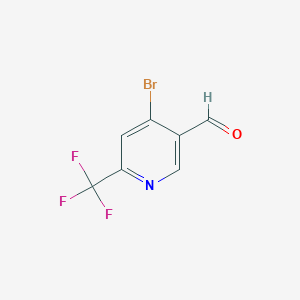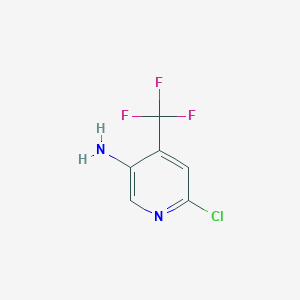![molecular formula C19H15N3OS B1449803 (5E)-2-Mercapto-5-[(2-Methyl-1H-indol-3-YL)-methylen]-3-phenyl-3,5-dihydro-4H-imidazol-4-on CAS No. 681014-88-0](/img/structure/B1449803.png)
(5E)-2-Mercapto-5-[(2-Methyl-1H-indol-3-YL)-methylen]-3-phenyl-3,5-dihydro-4H-imidazol-4-on
Übersicht
Beschreibung
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H15N3OS and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung: Potentielles Antikrebsmittel
Diese Verbindung kann als Vorläufer für die Synthese verschiedener Indolderivate dienen, die auf ihre Antikrebswirkungen untersucht wurden. Einige Indolderivate haben Wirksamkeit gegen Krebszelllinien wie HeLa, MCF-7 und HT-29 gezeigt . Die strukturelle Ähnlichkeit deutet darauf hin, dass (5E)-2-Mercapto-5-[(2-Methyl-1H-indol-3-YL)-methylen]-3-phenyl-3,5-dihydro-4H-imidazol-4-on auf ähnliche biologische Aktivitäten untersucht werden könnte.
Biochemische Studien: Interaktion mit Rezeptorproteinen
Indolin-Derivate, die strukturell mit dieser Verbindung verwandt sind, wurden als Interaktionspartner mit RCAR/PYR/PYL-Rezeptorproteinen identifiziert . Diese Interaktionen sind in der Pflanzenbiologie von Bedeutung, da sie die Reaktion auf das Pflanzenhormon Abscisinsäure beeinflussen können. Daher könnte diese Verbindung zur Untersuchung von Protein-Ligand-Interaktionen in der biochemischen Forschung verwendet werden.
Synthetische Chemie: Zwischenprodukt für heterocyclische Verbindungen
Die fragliche Verbindung kann als Zwischenprodukt bei der Synthese von disubstituierten 1-(Indolin-5-yl)methanaminen dienen, die bei der Entwicklung neuer heterocyclischer Verbindungen mit potenzieller biologischer Aktivität von Bedeutung sind .
Entzündungshemmende Forschung: Hydrazid-Derivate
Indolderivate mit Hydrazid-Substitutionen haben signifikante entzündungshemmende Aktivitäten gezeigt . Daher könnte This compound modifiziert werden, um sein entzündungshemmendes Potenzial zu untersuchen.
Neuropharmakologie: Analgetische Eigenschaften
Verbindungen, die mit Indomethacin, einem nicht-steroidalen Antirheumatikum, verwandt sind, teilen eine ähnliche Indol-Einheit . Dies deutet darauf hin, dass die Verbindung auf ihre analgetischen Eigenschaften untersucht werden könnte, was möglicherweise zur Behandlung von Erkrankungen des Bewegungsapparates und Gelenkerkrankungen beitragen würde.
Organische Synthese: Neuartige Methoden
Die Synthese von Indolderivaten ist ein interessantes Thema in der organischen Chemie. Die Verbindung könnte zur Entwicklung neuartiger synthetischer Methoden für die Konstruktion komplexer Moleküle verwendet werden, insbesondere solcher, die das Indolringsystem enthalten .
Wirkmechanismus
Target of Action
The compound contains an indole moiety , which is a prevalent structure in many biologically active compounds. Indole derivatives are known to interact with various targets in the body, including enzymes, receptors, and DNA . The specific targets of this compound would depend on its exact structure and properties.
Biochemische Analyse
Biochemical Properties
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction involves the formation of hydrogen bonds between the compound and specific amino acid residues in the enzyme’s active site, leading to the inhibition of COX-2 activity. Additionally, this compound may interact with nuclear receptors and signaling molecules, influencing various biochemical pathways.
Cellular Effects
The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit cell growth, making it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the regulation of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory mediators. Additionally, the compound can activate or inhibit nuclear receptors, resulting in changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its effects. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins. These factors determine the compound’s localization and accumulation, impacting its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with nuclear receptors and transcription factors, influencing gene expression. In mitochondria, it may affect mitochondrial function and apoptosis pathways. The precise subcellular localization contributes to the compound’s diverse biochemical and cellular effects.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBDVWJTRHRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
![3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1449722.png)

![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)


![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide](/img/structure/B1449741.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)
